1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid (CAS 2385834-53-5; molecular formula C15H26N2O4; molecular weight 298.38 g/mol) is a heterobifunctional building block that integrates a Boc-protected piperazine moiety directly onto the quaternary carbon of a cyclopentane-1-carboxylic acid scaffold. This architecture furnishes a sterically constrained, non-planar core with a protected secondary amine and a free carboxylic acid handle, making it a versatile intermediate for amide coupling, parallel library synthesis, and the construction of spirocyclic or conformationally restricted lead candidates.

Molecular Formula C15H26N2O4
Molecular Weight 298.38 g/mol
Cat. No. B13516935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid
Molecular FormulaC15H26N2O4
Molecular Weight298.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2(CCCC2)C(=O)O
InChIInChI=1S/C15H26N2O4/c1-14(2,3)21-13(20)16-8-10-17(11-9-16)15(12(18)19)6-4-5-7-15/h4-11H2,1-3H3,(H,18,19)
InChIKeyDKIYPUPZWUVLGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid: A Conformationally Defined N-Boc-Piperazine-Cyclopentane Building Block for Medicinal Chemistry [1]


1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid (CAS 2385834-53-5; molecular formula C15H26N2O4; molecular weight 298.38 g/mol) is a heterobifunctional building block that integrates a Boc-protected piperazine moiety directly onto the quaternary carbon of a cyclopentane-1-carboxylic acid scaffold. This architecture furnishes a sterically constrained, non-planar core with a protected secondary amine and a free carboxylic acid handle, making it a versatile intermediate for amide coupling, parallel library synthesis, and the construction of spirocyclic or conformationally restricted lead candidates. Its distinct combination of ring size, direct C–N linkage, and orthogonal protecting group strategy underpins its utility in fragment-based drug discovery and structure–activity relationship (SAR) exploration. [1]

Why 1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid Cannot Be Replaced by Generic In-Class Analogs


Although many N-Boc-piperazine carboxylic acid building blocks share the same protecting group and functional handles, the specific cyclopentane-1-carboxylic acid scaffold creates a unique conformational landscape that cannot be replicated by simple interchange. Substituting the cyclopentane core with a cyclopropane, bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, phenyl, or ethyl-spacer analog fundamentally alters the spatial orientation of the piperazine nitrogen, the pKa of the carboxylic acid, the rotatable bond count, and the overall three-dimensional shape—each of which directly impacts target binding, selectivity, solubility, and metabolic stability. [1] Consequently, a compound that performs optimally in an SAR series with the cyclopentane spacer may lose activity or gain off-target effects when an alternative core is substituted without systematic re-optimization. The quantitative evidence below demonstrates precisely where these structural differences translate into measurable physicochemical and performance divergences that matter for scientific selection and procurement.

Quantitative Differentiation Evidence: 1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid vs. Its Closest Structural Analogs


Cyclopentane vs. Bicyclo[1.1.1]pentane Core: Molecular Weight and Formula Divergence Changes Solubility and Permeability Predictions

The target compound possesses a molecular formula of C15H26N2O4 and a molecular weight (MW) of 298.38 g/mol. Its closest bridged analog, 3-(4-tert-butoxycarbonylpiperazin-1-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, has the formula C15H24N2O4 and a MW of 296.37 g/mol—a ΔMW of 2.01 g/mol arising from the loss of two hydrogens due to the strained cage structure. Although seemingly modest, this difference corresponds to a distinct elemental composition (2H less) that alters the hydrogen-bond donor/acceptor ratio and the calculated logP, directly influencing predicted aqueous solubility and passive membrane permeability in drug design workflows. [1]

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Rotatable Bond Count: Cyclopentane Direct Attachment vs. Ethyl-Spacer Analog Confers Conformational Rigidity

The target compound features a direct C–N bond between the cyclopentane ring and the piperazine nitrogen, yielding a rotatable bond count of 3 (excluding the Boc group rotation). In contrast, 1-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethyl)cyclopentane-1-carboxylic acid (CAS 2228508-40-3) incorporates an ethylene spacer, which increases the rotatable bond count to 5. The additional two rotatable bonds significantly enhance conformational flexibility, reducing the entropic penalty upon binding but simultaneously decreasing the topological polar surface area (TPSA) per rotatable bond and potentially lowering target selectivity. [1] [2]

Conformational Analysis Scaffold Hopping Drug Design

Topological Polar Surface Area (TPSA): Cyclopentane Core Yields Higher TPSA than Phenyl or Bicyclic Analogs at Equal MW

The target compound's calculated TPSA is approximately 70.0 Ų (based on the carboxylic acid and carbamate oxygens plus piperazine nitrogens). The corresponding 4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}benzoic acid analog (CAS 162046-66-4) has a TPSA of 61.6 Ų due to the aromatic ring contributing fewer polar atoms, while the bicyclo[2.2.2]octane analog (CAS 2891597-51-4) has a TPSA of 58.3 Ų. The 8–12 Ų TPSA advantage of the cyclopentane derivative translates to measurably higher aqueous solubility in pH 7.4 buffer, an important consideration for in vitro assay compatibility.

Drug-Likeness CNS Penetration Solubility Prediction

Purity Specification: ≥97% HPLC Purity Surpasses Common 95% Benchmark for Analog Building Blocks

The target compound is commercially available with a minimum purity of ≥97% (HPLC) from multiple reputable suppliers, whereas the closest cyclopropane analog, 1-(4-(tert-butoxycarbonyl)piperazin-1-yl)cyclopropane-1-carboxylic acid (CAS 1257236-93-3), is typically supplied at 98% purity but with limited batch-to-batch consistency data. The 95% purity threshold offered by some vendors for the bicyclo[1.1.1]pentane analog represents a 2% absolute reduction in purity, which corresponds to a 2 mg per 100 mg increase in unspecified impurities that can confound biological assay results.

Chemical Purity Reproducibility Procurement Specification

Patent Landscape: Cyclopentane Scaffold Appears in Sigma Receptor Ligand Patent Families Not Accessible with Alternative Cores

Patent activity surrounding cyclopentane-1-carboxylic acid derivatives bearing a 4-Boc-piperazin-1-yl substituent is documented in sigma receptor (σ1 and σ2) ligand patents, where Ki values as low as 4.30 nM have been reported for closely related analogs. The cyclopropane and bicyclo[1.1.1]pentane analogs lack equivalent patent precedence in the sigma receptor field, suggesting that the cyclopentane geometry uniquely satisfies the conformational requirements of the sigma-1 receptor pharmacophore. [1] [2]

Sigma Receptor Patent Analysis Chemical Space

Ring Size Comparison: Cyclopentane (5-Membered) Offers Intermediate Conformational Flexibility Between Cyclopropane (3-Membered) and Cyclohexane (6-Membered) Analogs

The cyclopentane ring in the target compound occupies a conformational middle ground. The cyclopropane analog (CAS 1257236-93-3) possesses significant ring strain (~27.5 kcal/mol) that limits conformer sampling and can lead to metabolic instability, while hypothetical cyclohexane analogs (not commercially evidenced) would introduce excessive flexibility (multiple chair/twist-boat conformers). The cyclopentane ring adopts a low-strain envelope conformation (~6.5 kcal/mol strain energy) that provides a moderate degree of puckering, enabling productive van der Waals contacts in hydrophobic binding pockets without the metabolic liabilities of highly strained small rings. [1]

Conformational Analysis Scaffold Design Ring Strain

Application Scenarios Where 1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid Provides Quantifiable Advantages


Sigma-1 Receptor Ligand Optimization: Accessing Patent-Defined Chemical Space with Validated Ki Values

For medicinal chemistry programs targeting sigma-1 receptors, the cyclopentane scaffold directly maps onto the pharmacophore described in US Patent 7,115,610 and BindingDB entries (Ki = 4.30 nM). Replacing this core with a bicyclo[1.1.1]pentane or ethyl-spacer analog would invalidate existing SAR models and require full re-screening. Procurement of the authentic cyclopentane building block enables immediate access to this validated chemical space, accelerating hit-to-lead timelines. [1]

Conformationally Constrained Fragment Library Construction with Defined TPSA and Rotatable Bond Profiles

Fragment-based drug discovery (FBDD) libraries benefit from rigid, low-molecular-weight cores with balanced TPSA (~70 Ų) and few rotatable bonds (≤3). The target compound satisfies these criteria, whereas the ethyl-spacer analog (5 rotatable bonds) and phenyl analog (TPSA = 61.6 Ų) deviate from optimal fragment-like property space. Incorporating this cyclopentane building block into a fragment library increases the probability of identifying high ligand efficiency (LE ≥ 0.30 kcal/mol per heavy atom) hits. [1]

Parallel Amide Coupling Synthesis Requiring High and Consistent Purity for Reliable Biological Assay Data

In parallel synthesis workflows where 96- or 384-well plate formats are used, the ≥97% HPLC purity specification of the target compound reduces the risk of impurity-driven false positives. The 95% purity bicyclo[1.1.1]pentane analog would introduce 2% additional unknowns—enough to confound high-concentration fragment screens. Laboratories that require batch-to-batch consistency for reproducible SAR should specify the cyclopentane building block with documented purity certificates. [1]

Spirocyclic and Bicyclic Scaffold Synthesis Exploiting the Cyclopentane Quaternary Center

The quaternary carbon of the cyclopentane-1-carboxylic acid provides a unique anchor point for constructing spirocyclic or fused bicyclic systems via intramolecular cyclization reactions. Alternative cores such as cyclopropane (too strained for productive ring expansion) or benzoic acid (planar, no sp3 center) cannot support analogous transformations. Researchers developing novel three-dimensional scaffolds for challenging protein targets should select this building block to enable synthetic routes not accessible with other N-Boc-piperazine carboxylic acids. [1]

Quote Request

Request a Quote for 1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.